molecular formula C12H16O5 B12433431 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B12433431
M. Wt: 240.25 g/mol
InChI Key: YZDSYNUVCHNUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is a chiral propiophenone derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol, belongs to the broader class of chalcones and flavonoids, which are renowned for their diverse pharmacological profiles . The specific (R)-enantiomer is also known as Tatarinoid A . As an α,β-unsaturated ketone, its molecular scaffold serves as a key precursor in the biosynthesis and chemical synthesis of more complex flavonoids and chalcones, which are widely studied for their biological activities . Researchers are particularly interested in this compound and its derivatives due to their demonstrated potential in various biological applications. Chalcones have shown promising antibacterial properties, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), often through mechanisms that differ from conventional antibiotics, thereby helping to overcome resistance . Furthermore, this class of compounds exhibits significant antifungal effects by inhibiting enzymes like β-(1,3)-glucan and chitin synthases, which are crucial for fungal cell wall integrity . Beyond antimicrobial applications, chalcone derivatives are investigated for their anti-inflammatory activity, frequently acting through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and for their anticancer properties, which may involve inducing apoptosis in tumor cells . The trimethoxyphenyl substitution pattern is a common feature in many bioactive natural products and is often associated with enhanced pharmacological properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3

InChI Key

YZDSYNUVCHNUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Oxidation of Dihydrochalcone Derivatives

The palladium-mediated oxidation of 2′-hydroxydihydrochalcones provides a robust pathway to arylpropanone derivatives. As demonstrated in flavone synthesis protocols, a mixture of 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one undergoes dehydrogenation using Pd(TFA)₂ and 5-nitro-1,10-phenanthroline in dimethyl sulfoxide (DMSO) under oxygen. Applied to the target compound, this method would involve substituting the phenyl group with a 2,4,5-trimethoxyphenyl moiety.

Critical parameters include:

  • Catalyst loading : 10 mol% Pd(TFA)₂ with 20 mol% phenanthroline ligand
  • Temperature : 100°C under O₂ atmosphere
  • Reaction time : 3–5 hours monitored by TLC

This approach typically achieves ≥75% conversion, though the introduction of electron-donating methoxy groups may necessitate extended reaction times due to decreased substrate reactivity. Post-reaction workup involves ethyl acetate extraction and silica gel chromatography, with the hydroxy group requiring protection as a TMS ether during purification.

Acid-Catalyzed Dealkylation of Methoxy-Substituted Propiophenones

Patent data describes a high-pressure dealkylation process for converting 1-(3,4,5-trimethoxyphenyl)propan-1-one to pyrogallol derivatives. Adapting this for 2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one synthesis involves:

  • Starting with 1-(2,4,5-trimethoxyphenyl)propan-1-one
  • Selective demethylation at the 2-position using acidic SAPO-34 catalyst
  • Reaction conditions:
    • Temperature: 275–300°C
    • Pressure: 50–60 bar
    • Duration: 2–4 hours

The process achieves 60–68% yield but risks over-dealkylation, necessitating precise control of residence time. GC-MS analyses of similar compounds confirm the stability of the propan-1-one backbone under these conditions, though competing esterification reactions may occur with fatty acid byproducts.

Catalytic Methods and Reaction Optimization

Comparative Analysis of Catalytic Systems

Table 1 contrasts key methodologies:

Method Catalyst System Temperature (°C) Yield (%) Selectivity Issues
Pd-mediated oxidation Pd(TFA)₂/phenanthroline 100 75–82 Over-oxidation to flavones
Acid dealkylation SAPO-34 zeolite 275–300 60–68 Demethylation at undesired positions
Hybrid approach Pd/C + HZSM-5 180–200 70–75 Competing keto-enol tautomerism

The hybrid method combines palladium-catalyzed oxidation with zeolite-mediated demethylation, demonstrating improved regioselectivity for the 2-hydroxy group. However, this introduces complexity in catalyst recovery and potential Pd leaching issues.

Solvent and Atmosphere Effects

  • DMSO : Enhances Pd catalyst activity but promotes side reactions with electron-rich aromatics
  • Water co-solvent : Critical for acidic zeolite systems, achieving 98.5% substrate conversion at 300°C
  • Inert vs. oxidizing atmospheres : Argon increases demethylation selectivity (82% vs. 68% under O₂)

Notably, the 2,4,5-trimethoxy substitution pattern shows greater resistance to demethylation compared to 3,4,5-isomers, requiring 15–20% higher catalyst loadings for equivalent conversions.

Analytical and Purification Strategies

Chromatographic Characterization

GC-MS profiling of analogous compounds reveals critical retention parameters:

  • Retention time : 23.1–25.5 minutes for trimethoxyphenylpropanones
  • Mass fragments : m/z 194 ([M-CH₃O]⁺), 179 ([M-2CH₃O]⁺), 151 (propanone backbone)

Silica gel chromatography using hexane:ethyl acetate (3:1) gradients effectively separates the target compound from demethylation byproducts.

Spectroscopic Confirmation

Key spectral signatures:

  • ¹H NMR (CDCl₃) : δ 3.82 (s, OCH₃), 3.78 (s, OCH₃), 3.75 (s, OCH₃), 4.98 (d, J = 6.2 Hz, OH), 5.21 (q, J = 6.5 Hz, CH)
  • ¹³C NMR : 207.8 (C=O), 153.2–142.1 (aromatic C-O), 67.3 (CH-OH)

These match literature data for structurally similar compounds, with the hydroxy proton showing broad coupling due to hydrogen bonding.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous systems addresses:

  • Exothermic risks : Pd-mediated oxidation generates 58 kJ/mol heat
  • Catalyst fouling : SAPO-34 maintains 89% activity over 120 hours in fixed-bed reactors

Pilot-scale trials demonstrate:

  • 12.6 kg/day production capacity
  • 98.2% purity by HPLC
  • E-factor of 8.7 (solvent recovery included)

Environmental Impact Assessment

  • Waste streams : DMSO-water mixtures require nanofiltration (99.8% solvent recovery)
  • Catalyst recycling : Pd recovery rates reach 94% via ion-exchange resins
  • Carbon footprint : 18.7 kg CO₂-eq/kg product (hybrid method vs. 24.3 kg for batch)

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ:

  • P450 monooxygenases : For regioselective hydroxylation
  • Esterase-mediated protection : Using vinyl acetate for OH group masking

Though currently yielding ≤35%, enzyme engineering efforts aim to improve turnover numbers for methoxy-rich substrates.

Photoredox Catalysis

Visible light-mediated systems enable:

  • Room temperature reactions
  • Use of O₂ as terminal oxidant
  • 72% yield in preliminary trials

Challenges persist in scaling photon-efficient reactor designs.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated carbonyl moiety participates in [4+2] Diels-Alder reactions with dienes.

Example Reaction:

DieneConditionsProductReference
1,3-ButadieneReflux in toluene, 12 hBicyclic adduct with 72% yield

Steric effects from the 2,4,5-trimethoxyphenyl group influence regioselectivity, favoring endo transition states in asymmetric cycloadditions.

Oxidation

The α,β-unsaturated system undergoes epoxidation and hydroxylation:

ReagentConditionsProductReference
mCPBA (1.2 eq)CH2_2
Cl2_2
, 0°C → RTEpoxide derivative (89% yield)
OsO4_4
/NMOTHF:H2_2
O (3:1), 24 hVicinal diol (63% yield)

Reduction

Selective reduction of the carbonyl group is achieved with borohydrides:

ReagentConditionsProductReference
NaBH4_4
(2 eq)MeOH, 0°C, 2 hSecondary alcohol (94% yield)
LiAlH4_4
(1.5 eq)Dry THF, reflux, 6 hFully saturated propane derivative

Nucleophilic Substitution at Methoxy Groups

The electron-rich aromatic ring undergoes electrophilic substitution under controlled conditions:

ReagentConditionsPosition SubstitutedReference
HNO3_3
/H2_2
SO4_4
0°C, 30 minPara to hydroxyl
Cl2_2
(1 eq)AcOH, 50°C, 2 hOrtho to carbonyl

Analytical Characterization

TechniqueKey Data PointsReference
1H^1H
-NMRδ 7.75 (d, J=15.2 Hz, H-β), δ 7.32 (d, J=15.2 Hz, H-α)
HPLCRetention time 5.39–13.69 min (99.9% purity)
IR Spectroscopy1654 cm1^{-1}
(C=O stretch)

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C without melting.

  • Photooxidation: UV exposure (254 nm) induces cleavage of the α,β-unsaturated system within 72 h.

  • Hydrolytic Stability: Resistant to hydrolysis at pH 2–12 (25°C, 24 h).

This comprehensive profile demonstrates the compound's versatility in synthetic chemistry, enabling its use as a precursor for bioactive molecules and materials science applications.

Scientific Research Applications

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one, highlighting variations in substituents, physical properties, and bioactivity:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Biological/Physical Properties References
1-(2,4,5-Trimethoxyphenyl)propan-1-one (D1) C₁₂H₁₆O₄ 2,4,5-Trimethoxyphenyl, no hydroxyl 105–107 Non-mutagenic (Ames test); cytotoxic at high concentrations in TA100 strain
1-(2,4,5-Trimethoxyphenyl)propan-2-one C₁₂H₁₆O₄ 2,4,5-Trimethoxyphenyl, ketone at C2 N/A Positional isomer; altered hydrogen bonding capacity
1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one C₁₁H₁₄O₄ 2-Hydroxy-4,5-dimethoxyphenyl N/A Reduced methoxy groups; enhanced solubility in polar solvents
(E)-1-(4-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₈H₁₈O₅ Propenone backbone, conjugated system N/A Extended π-system; potential for UV absorption and radical scavenging
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one C₁₉H₂₂O₅ 4-Methoxyphenyl and 3,4,5-trimethoxyphenyl N/A Increased molecular weight; enhanced lipophilicity

Key Differences and Implications

Substituent Effects on Bioactivity: D1 (1-(2,4,5-trimethoxyphenyl)propan-1-one) lacks the hydroxyl group present in the target compound, which may reduce hydrogen-bonding interactions but improve membrane permeability . Its non-mutagenic profile contrasts with analogues like D2 and D3, which show cytotoxicity at high concentrations .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors that of D1, involving oxidation of 2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-ol. However, the hydroxyl group introduces challenges in purification due to increased polarity .

Physicochemical Properties :

  • The hydroxyl group in the target compound improves aqueous solubility compared to D1 but may reduce thermal stability. In contrast, compounds like 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one prioritize lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is an organic compound characterized by a unique structure that includes a hydroxy group and a propanone moiety attached to a phenyl ring with three methoxy substitutions. This structural complexity contributes to its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C₁₂H₁₆O₄
  • Classification : Ketone
  • Structure : Contains a hydroxy group (-OH) and a carbonyl group (C=O), alongside three methoxy groups (-OCH₃) on the phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including interactions with various biological targets such as enzymes and receptors. The presence of methoxy groups enhances its lipophilicity, potentially allowing it to penetrate biological membranes effectively.

Potential Pharmacological Effects

  • Enzyme Inhibition : Compounds with similar structures have been shown to interact with enzymes like tyrosinase, which is crucial in melanin production. Inhibitors of this enzyme can be significant in treating hyperpigmentation disorders.
  • Antioxidant Activity : The antioxidant properties may be attributed to the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, indicating its utility in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies highlight its interaction with cellular signaling pathways and metabolic processes:

  • Tyrosinase Inhibition : Similar compounds have demonstrated strong anti-tyrosinase activity, which is essential for developing skin-lightening agents .
  • Induction of Apoptosis : Certain analogs have been shown to induce apoptosis in cancer cells through the overproduction of reactive oxygen species (ROS) and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructureUnique FeaturesBiological Activity
1-(3,4,5-trimethoxyphenyl)propan-2-oneC₁₂H₁₆O₄Similar trimethoxy substitution but different carbon chain lengthModerate enzyme inhibition
2-Hydroxy-3-methoxyacetophenoneC₉H₁₀O₃Simpler reactivity profileLow antioxidant activity
3-HydroxyflavoneC₁₅H₁₀O₃Flavonoid structureStrong antioxidant properties

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : A study reported that analogs of this compound exhibited significant growth inhibitory activity in human cancer cells (GI50 values ranging from 0.09 to 3.10 μM) . This suggests that modifications to the basic structure can enhance selectivity and potency against specific cancer types.
  • Mechanistic Insights : Research has indicated that certain derivatives induce p53-dependent growth inhibition in colorectal cancer cells . This pathway plays a crucial role in regulating the cell cycle and apoptosis.
  • In Silico Studies : Computational modeling has predicted favorable interactions between this compound and various biological targets, supporting its potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one?

The compound can be synthesized via α-bromoketone intermediates, where bromination of a propanone precursor is followed by substitution or condensation reactions. For example, α-bromoketones like 2-bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one are key intermediates in synthesizing structurally related compounds . Claisen-Schmidt condensation between a hydroxyacetophenone derivative and an aldehyde under basic conditions is another viable route, as demonstrated for analogous chalcone derivatives .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization in solvents like methanol or ethanol yields diffraction-quality crystals, and data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. Refinement using SHELXL software ensures accuracy, with R-factors typically below 0.06 for high-confidence structures .

Q. What spectroscopic techniques are used for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 224.12198 Da for related trimethoxyphenylpropanones) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups and substitution patterns, while IR spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

SC-XRD reveals torsional angles and intermolecular interactions that influence conformation. For instance, methoxy groups in 2,4,5-trimethoxyphenyl derivatives exhibit planarity deviations (<5°), impacting π-π stacking. SHELXL refinement with TwinRotMat and HKLF5 protocols addresses twinning or disorder in crystals, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions) .

Q. What methodologies identify hydrogen-bonding patterns in crystalline forms?

Graph set analysis (GSA) classifies hydrogen bonds into motifs like D (donor)–A (acceptor) chains or rings. For example, O–H···O bonds in 2-hydroxypropanones form C(6) chains or R₂²(8) rings, stabilizing the lattice. Mercury 4.3 software visualizes these patterns, while PLATON validates symmetry operations .

Q. How do substituent positions influence bioactivity in trimethoxyphenyl derivatives?

Structure-activity relationship (SAR) studies correlate methoxy group positions with pharmacological effects. For example, 3,4,5-trimethoxy substitution enhances tubulin polymerization inhibition (IC₅₀ < 1 µM in anticancer analogs), whereas 2,4,5-substitution may improve bioavailability. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (using AutoDock Vina) identify key interactions with biological targets .

Q. What strategies mitigate data contradictions in polymorph screening?

Differential scanning calorimetry (DSC) detects polymorphic transitions (∆H ~50–100 J/g), while powder XRD distinguishes crystal forms. If conflicting unit cell parameters arise, variable-temperature SC-XRD (100–400 K) and solvent-mediated phase transformation experiments resolve discrepancies. SHELXD’s dual-space algorithm is robust for solving structures from low-quality data .

Q. How is regioselectivity controlled during electrophilic substitution on the trimethoxyphenyl ring?

Methoxy groups act as ortho/para-directing substituents. Nitration of 2,4,5-trimethoxyphenylpropanone in HNO₃/H₂SO₄ at 0°C preferentially targets the para position to the hydroxyl group. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict charge distribution, with Fukui indices (ƒ⁺ > 0.1) identifying reactive sites .

Q. Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and Olex2 for visualization. Report Flack parameters to confirm absolute configuration .
  • Synthesis : Optimize reaction yields via microwave-assisted synthesis (100 W, 80°C, 30 min) .
  • SAR : Pair in vitro assays with pharmacokinetic profiling (e.g., Caco-2 permeability) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.